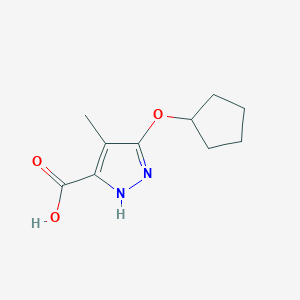
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(シクロペンチルオキシ)-4-メチル-1H-ピラゾール-3-カルボン酸は、ピラゾール類に属する有機化合物です。ピラゾールは、隣接する2つの窒素原子を含む5員環複素環化合物です。この特定の化合物は、シクロペンチルオキシ基とカルボン酸基の存在によって特徴付けられ、さまざまな化学反応や用途において汎用性の高い分子となっています。
準備方法
合成経路と反応条件
5-(シクロペンチルオキシ)-4-メチル-1H-ピラゾール-3-カルボン酸の合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法の1つは、4-メチル-1H-ピラゾール-3-カルボン酸とシクロペンタノールを、チオニルクロリドやオキシ塩化リンなどの脱水剤の存在下で反応させることです。反応は通常、完全な転換を確保するために還流条件下で行われます。
工業的製造方法
工業規模では、この化合物の製造は、収率と純度を最適化するために連続フロー反応器を使用する場合があります。触媒と自動システムの使用は、合成プロセスの効率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製工程は、高純度の目的の生成物を得るために採用されています。
化学反応解析
反応の種類
5-(シクロペンチルオキシ)-4-メチル-1H-ピラゾール-3-カルボン酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するように酸化することができます。
還元: 還元反応は、カルボン酸基をアルコールまたはアルデヒドに変換することができます。
置換: シクロペンチルオキシ基は、適切な条件下で他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: 求核置換反応は、水素化ナトリウム(NaH)やtert-ブトキシカリウム(KOtBu)などの試薬を使用して行うことができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性がありますが、還元はアルコールまたはアルデヒドを生成する可能性があります。置換反応は、さまざまな官能基を導入することができ、化合物の汎用性を高めます。
科学研究への応用
5-(シクロペンチルオキシ)-4-メチル-1H-ピラゾール-3-カルボン酸は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用や抗炎症作用などの潜在的な生物活性を研究されています。
医学: 医薬品中間体または医薬品開発における有効成分としての可能性を探求する研究が進行中です。
産業: 農薬、染料、その他の工業用化学品の製造に使用されています。
化学反応の分析
Types of Reactions
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
5-(シクロペンチルオキシ)-4-メチル-1H-ピラゾール-3-カルボン酸の作用機序は、特定の分子標的および経路との相互作用に関与しています。この化合物は、特定の酵素の阻害剤または活性化剤として作用し、細胞内の生化学的プロセスに影響を与える可能性があります。その分子構造により、標的タンパク質の活性部位に結合することができ、その活性を調節し、さまざまな生理学的効果をもたらします。
類似化合物の比較
類似化合物
4-メチル-1H-ピラゾール-3-カルボン酸: シクロペンチルオキシ基がありません。そのため、特定の反応では汎用性が低くなります。
5-(シクロペンチルオキシ)-1H-ピラゾール-3-カルボン酸: 同様の構造ですが、メチル基がありません。そのため、反応性や用途が異なります。
5-(シクロペンチルオキシ)-4-メチル-1H-ピラゾール: カルボン酸基がありません。そのため、この官能基を必要とする反応では使用できません。
独自性
5-(シクロペンチルオキシ)-4-メチル-1H-ピラゾール-3-カルボン酸は、反応性と安定性のバランスをとる官能基の組み合わせによってユニークです。このため、さまざまな化学合成や用途において貴重な化合物となり、他の類似化合物とは区別されます。
類似化合物との比較
Similar Compounds
4-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the cyclopentyloxy group, making it less versatile in certain reactions.
5-(Cyclopentyloxy)-1H-pyrazole-3-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole: Lacks the carboxylic acid group, limiting its use in reactions requiring this functional group.
Uniqueness
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in various chemical syntheses and applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
3-cyclopentyloxy-4-methyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6-8(10(13)14)11-12-9(6)15-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
KDTGEIKSIKXQQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NN=C1OC2CCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



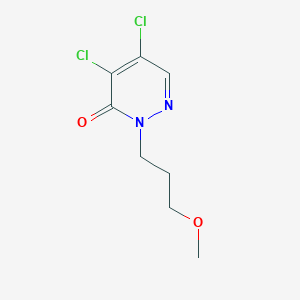
![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809932.png)

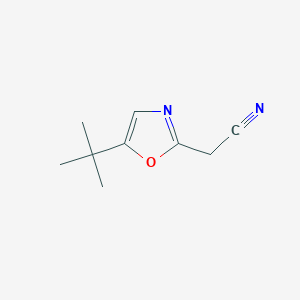
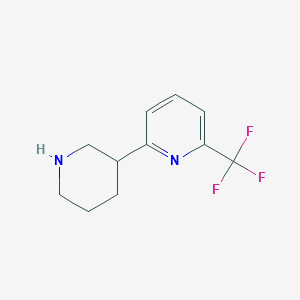


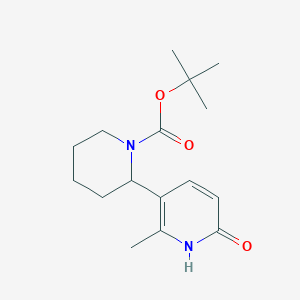
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)


![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)

